molecular formula C17H22O6 B8033595 3-Acetyl Deoxynivalenol

3-Acetyl Deoxynivalenol

Cat. No.: B8033595
M. Wt: 322.4 g/mol
InChI Key: FDFUQQXMFSXXNZ-JXQCICIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl Deoxynivalenol is a natural product found in Fusarium, Fusarium culmorum, and Fusarium graminearum with data available.

Scientific Research Applications

  • Biodegradation and Fate during Food Processing : 3-ADON, as a derivative of Deoxynivalenol (DON), is subject to biodegradation through microbes, including bacteria and fungi, and enzymes. This process leads to structural destruction or adsorption of DON. During food processing, the content of DON and its derivatives like 3-ADON changes dynamically. The application of biodegradation methods in food processing, such as the use of microorganisms and enzymes, bears significant research importance for reducing toxicity in cereals (Guo, Ji, Wang, & Sun, 2020).

  • Metabolic Fate in Wheat Culture : A study on a wheat suspension culture treated with 3-ADON revealed significant differences in its metabolization compared to other DON derivatives. This study highlights the distinct metabolic pathways of 3-ADON in wheat, which is crucial for understanding its impact on grain contamination (Schmeitzl et al., 2015).

  • Toxicokinetic Study in Chicken and Pig Plasma : A study developed an LC-MS/MS method for the determination of 3-ADON in chicken and pig plasma. The findings indicated a nearly complete hydrolysis of 3-ADON to DON in these species, providing insights into the metabolic processing of this toxin in animals (Broekaert et al., 2014).

  • Biodegradation by Devosia insulae A16 : Research on the biodegradation of 3-ADON by the bacterial strain Devosia insulae A16 demonstrated its potential use as a biodegradation agent. The bacteria degrade 3-ADON into a less toxic form, 3-keto-DON, by oxidation, which can be crucial for controlling DON contamination in cereals (Wang et al., 2019).

  • Health Risks in Food and Feed : A comprehensive assessment of the risks related to the presence of DON and its derivatives, including 3-ADON, in food and feed, was conducted by the EFSA. This study provides a thorough understanding of the health implications for both humans and animals, highlighting the need for monitoring and controlling these toxins in food products (Knutsen et al., 2017).

Properties

IUPAC Name

(1S,2S,3R,7S,9S,10S)-10-acetyl-3-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(9(2)19)14(23-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11+,13+,14+,15+,16+,17?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUQQXMFSXXNZ-JXQCICIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)C(=O)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@]([C@H](C1=O)O)([C@@]3(C[C@@H]([C@@H](C34CO4)O2)C(=O)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl Deoxynivalenol
Reactant of Route 2
3-Acetyl Deoxynivalenol
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3-Acetyl Deoxynivalenol
Reactant of Route 4
3-Acetyl Deoxynivalenol
Reactant of Route 5
3-Acetyl Deoxynivalenol
Reactant of Route 6
3-Acetyl Deoxynivalenol

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